molecular formula C13H10FN B107255 Benzenamine, 4-fluoro-N-(phenylmethylene)- CAS No. 83306-62-1

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Cat. No. B107255
CAS RN: 83306-62-1
M. Wt: 199.22 g/mol
InChI Key: OEJZOCTWYUFFNN-UHFFFAOYSA-N
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Description

“Benzenamine, 4-fluoro-N-(phenylmethylene)-” is a chemical compound with the molecular formula C13H10FN. It is also known by other names such as (E)-N-BENZYLIDENE-4-FLUOROANILINE, N-(4-fluorophenyl)-1-phenylmethanimine, benzylidene(4-fluorophenyl)amine .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-fluoro-N-(phenylmethylene)-” consists of a benzene ring with a fluorine atom at the 4th position and a phenylmethylene group attached to the nitrogen atom. The molecule contains a total of 27 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 2 six-membered rings .

Scientific Research Applications

Organic Synthesis

Benzenamine, 4-fluoro-N-(phenylmethylene)-: is a valuable intermediate in organic synthesis. Its ability to introduce a fluorine atom into various molecular frameworks is particularly important due to the unique properties that fluorine imparts to organic molecules, such as increased stability and altered reactivity. This compound can be used to synthesize a wide range of fluorinated derivatives that serve as building blocks for pharmaceuticals and agrochemicals .

Catalysis

In the field of catalysis, 4-fluoro-N-(phenylmethylene)benzenamine plays a role as a ligand for transition metal catalysts. The fluorine atom can influence the electronic properties of the metal center, thereby affecting the catalyst’s performance in reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes .

Material Science

Fluorinated benzenamines are of interest in material science for the development of advanced materials with specific properties. For example, they can be incorporated into polymers to enhance thermal stability, chemical resistance, and to modify surface properties. This makes them suitable for use in coatings, specialty plastics, and electronic materials .

Medicinal Chemistry

The incorporation of fluorine into bioactive molecules often leads to improved pharmacokinetic properties. As such, 4-fluoro-N-(phenylmethylene)benzenamine can be utilized in the design and synthesis of new medicinal compounds. Its presence in a molecular structure can affect the molecule’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Nonlinear Optical Properties

Research has shown that 4-fluoro-N-(phenylmethylene)benzenamine derivatives exhibit promising nonlinear optical (NLO) properties. These properties are crucial for applications in optical switching, data storage, and photonic devices. The compound’s ability to undergo structural modifications makes it a versatile candidate for developing NLO materials .

Environmental Chemistry

In environmental chemistry, fluorinated compounds like 4-fluoro-N-(phenylmethylene)benzenamine are studied for their potential as traceable markers in environmental monitoring. Their distinct chemical signatures allow for the tracking of pollution sources and the study of chemical processes in the atmosphere and hydrosphere .

Analytical Chemistry

This compound is also used in analytical chemistry as a standard or reagent in various spectroscopic and chromatographic techniques. Its well-defined structure and properties make it suitable for method development and calibration in the analysis of complex mixtures .

Agricultural Chemistry

Lastly, in agricultural chemistry, the introduction of fluorine atoms into pesticides and herbicides can lead to enhanced activity and selectivity. Therefore, 4-fluoro-N-(phenylmethylene)benzenamine can be a precursor for the synthesis of novel agrochemicals with improved efficacy and reduced environmental impact .

properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZOCTWYUFFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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